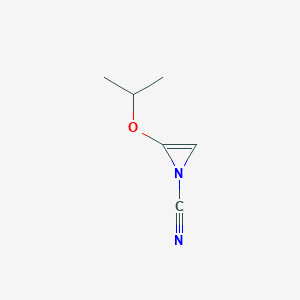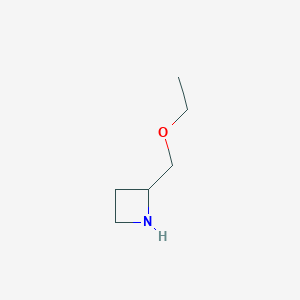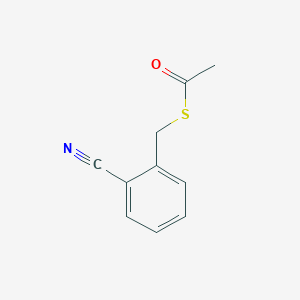
6-(tert-Butyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It features a pyridine ring substituted with a tert-butyl group at the 6-position and a keto group at the 2-position
Preparation Methods
The synthesis of 6-(tert-Butyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with tert-butyl lithium, followed by hydrolysis to yield the desired product. Another approach includes the cyclization of appropriate precursors under specific conditions to form the pyridinone ring with the tert-butyl group in place.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
6-(tert-Butyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-(tert-Butyl)pyridin-2-ol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(tert-Butyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
6-(tert-Butyl)pyridin-2(1H)-one can be compared with other pyridinone derivatives, such as:
2-Pyridinone: Lacks the tert-butyl group, resulting in different chemical and biological properties.
6-Methylpyridin-2(1H)-one: Substituted with a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
6-Phenylpyridin-2(1H)-one:
The uniqueness of this compound lies in its tert-butyl substitution, which imparts specific steric and electronic effects that influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11) |
InChI Key |
KEBYYKZCEJVXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)



